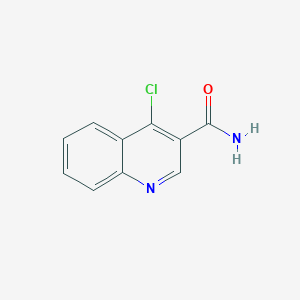

4-Chloroquinoline-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMBZBXZRAXRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623175 | |

| Record name | 4-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476193-87-0 | |

| Record name | 4-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloroquinoline 3 Carboxamide and Its Precursors

Established Synthetic Pathways to the Quinoline-3-carboxamide (B1254982) Core

The construction of the fundamental quinoline-3-carboxamide scaffold can be achieved through various synthetic strategies, with the Vilsmeier-Haack reaction and other cyclization methods being prominent.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, and it plays a key role in the synthesis of quinoline-3-carboxamide precursors. ijsr.netwikipedia.org This reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium ion, generated from a substituted amide and phosphorus oxychloride. wikipedia.org

A common pathway to quinoline-3-carboxamides (B1200007) begins with the Vilsmeier-Haack cyclization of N-arylacetamides. This reaction yields 2-chloro-3-formylquinolines, which are versatile intermediates. niscpr.res.in The formyl group at the 3-position can then be oxidized to a carboxylic acid. Subsequent amidation of the carboxylic acid with an appropriate amine furnishes the desired quinoline-3-carboxamide. lookchem.com

Researchers have successfully synthesized a series of 6-substituted-2-chloroquinoline-3-carbaldehydes from the corresponding acetophenone (B1666503) oximes using the Vilsmeier-Haack reaction. ijsr.net The reaction of N-arylacetamides with the Vilsmeier reagent (POCl3/DMF) leads to the formation of 2-chloro-3-formylquinolines. niscpr.res.in These can be further transformed; for instance, the formyl group can be converted to a cyano or alkoxycarbonyl group. niscpr.res.in

The reaction conditions for the Vilsmeier-Haack reaction can be optimized. For example, the cyclization of N-arylacetamides is often facilitated by electron-donating groups at the meta-position of the N-aryl ring. niscpr.res.in Microwave irradiation has also been employed to enhance reaction rates and yields in Vilsmeier-Haack reactions. niscpr.res.in

Table 1: Examples of Vilsmeier-Haack Reaction in Quinoline (B57606) Synthesis

| Starting Material | Reagents | Product | Reference |

| N-arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | niscpr.res.in |

| Acetanilides | POCl₃, DMF | 2-Chloro-3-carbaldehyde quinolines | |

| Acetanilide | Acetic anhydride, glacial acetic acid | Acetylated product | lookchem.com |

| Substituted anilines | Acetic anhydride, glacial acetic acid | Acetanilides | lookchem.com |

| Acetanilide | Phosphorus oxychloride, DMF | 2-Chloroquinoline-3-carbaldehydes | lookchem.com |

| 3-Acyl-2,4-dihydroxyquinoline | Vilsmeier-Haack reagents | 3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinoline | niscpr.res.in |

Beyond the Vilsmeier-Haack reaction, several other classical and modern cyclization methods are employed for the synthesis of the quinoline core. These include the Skraup, Doebner-von Miller, Combes, Friedländer, and Knorr syntheses. iipseries.orgpharmaguideline.com

The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. pharmaguideline.comresearchgate.net These can then be converted to the corresponding carboxamides. A one-pot, three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of thiamine (B1217682) hydrochloride has been developed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide. This method utilizes a Knoevenagel/Michael/cyclization cascade to introduce amino and carboxamide groups in a single step.

Another approach involves the reaction of o-aminothiophenol with 1,3-ynones, which proceeds via a sequential thio-Michael addition, cyclization, and desulfurization to form quinolines. nih.gov Palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has also been reported for the synthesis of 4-aminoquinolines. nih.gov

Targeted Introduction of the 4-Chloro Moiety in Quinoline Systems

The chlorine atom at the 4-position of the quinoline ring is a key feature of 4-chloroquinoline-3-carboxamide, influencing its chemical reactivity and biological activity. ambeed.com This substituent is typically introduced through direct chlorination or by designing precursors that already contain the chloro group.

A common method for introducing a chlorine atom at the 4-position is the chlorination of a precursor molecule, often a 4-hydroxyquinoline (B1666331) or a quinolin-4-one. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently used for this transformation. google.commdpi.com For example, the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline. mdpi.com

The chlorination of quinoline itself can lead to a mixture of products. For instance, the chlorination of quinoline in sulfuric acid with silver sulfate (B86663) and dry chlorine can produce 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org

An alternative strategy involves designing the synthesis to incorporate the 4-chloro substituent from an early stage. This can be achieved by using starting materials that already contain a chlorine atom at the desired position. For example, 4,7-dichloroquinoline (B193633) is a common precursor for the synthesis of various 4-aminoquinoline (B48711) derivatives through nucleophilic aromatic substitution. nih.govtandfonline.com

The synthesis of 4-aminoquinoline derivatives can be achieved by reacting 4-chloro-7-substituted-quinolines with mono- or dialkyl amines. nih.gov This highlights the utility of having the 4-chloro group present in the starting quinoline scaffold for further functionalization.

A process for preparing 4-chloroquinolines involves reacting a β-(anilino)-propanoic acid derivative with a chlorinating agent in the presence of an oxidizing agent. google.com This method can directly yield 4-chloroquinolines in good yields. google.com

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogues with diverse biological activities. The presence of the chlorine atom at the 4-position and the carboxamide group at the 3-position allows for various chemical modifications.

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov For example, reaction with amines can lead to the formation of 4-aminoquinoline derivatives. nih.gov The carboxamide group can also be modified, or different amines can be used during the amidation step to generate a library of N-substituted quinoline-3-carboxamides. lookchem.com

Furthermore, the quinoline ring itself can be substituted at other positions to modulate the properties of the final compound. For instance, 6-bromo-4-chloroquinoline-3-carboxamide (B3100764) can undergo Suzuki-Miyaura coupling reactions to generate a variety of analogues.

Amide Bond Modifications

The amide bond in this compound is a key site for chemical alteration, allowing for changes in the molecule's physicochemical properties. Modifications range from the synthesis of N-substituted analogs to the complete replacement of the amide group with bioisosteres to enhance metabolic stability or alter binding interactions.

Standard synthesis of N-substituted quinoline-3-carboxamides is typically achieved by coupling a quinoline-3-carboxylic acid intermediate with a diverse array of primary or secondary amines. This reaction often employs coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).

Beyond simple N-substitution, more profound modifications involve the replacement of the amide bond with bioisosteres—functional groups with similar spatial and electronic properties. This strategy is employed to overcome the enzymatic lability of the amide bond in vivo. nih.govnih.gov Common amide bioisosteres include heterocycles such as 1,2,3-triazoles, oxadiazoles (B1248032), and tetrazoles. nih.govdrughunter.comcambridgemedchemconsulting.com For instance, the 1,4-disubstituted 1,2,3-triazole is recognized as an effective isostere for the trans-amide bond and can be synthesized via copper-catalyzed azide-alkyne cycloaddition, also known as "click chemistry". nih.govhyphadiscovery.com The use of a 1,2,3-triazole motif to replace an amide bond has been successfully demonstrated in the related 4-quinolone-3-carboxylic acid series to develop potent receptor ligands. nih.gov Other potential modifications include the conversion of the amide to a thioamide, which alters the hydrogen bonding properties of the group, or its replacement with non-classical isosteres like a trifluoroethylamine group to enhance metabolic stability. hyphadiscovery.comresearchgate.net

Table 1: Potential Bioisosteric Replacements for the Amide Bond

Substituent Variation on the Quinoline Ring and Amide Nitrogen

The functionalization of the this compound scaffold is readily achieved by introducing a variety of substituents at several positions on the quinoline ring and on the amide nitrogen. These modifications are crucial for tuning the molecule's biological activity and properties.

Quinoline Ring Substitutions:

C4 Position: The chlorine atom at the C4 position is a versatile handle for synthetic transformations. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. For example, reaction with amines like morpholine (B109124) in the presence of a base such as potassium carbonate leads to the regioselective displacement of the C4-chlorine to yield 4-aminoquinoline derivatives. mdpi.com

C2, C3, and C4 Positions: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are extensively used to form new carbon-carbon bonds on the quinoline core. researchgate.netorganic-chemistry.orglibretexts.org Starting from di-halogenated quinolines, such as 2-aryl-4-chloro-3-iodoquinolines, successive cross-coupling reactions with different arylboronic acids can furnish 2,3,4-triarylquinolines in a one-pot operation. nih.gov This highlights the differential reactivity of the iodo- and chloro-substituents, enabling sequential and site-selective arylations.

C8 Position: Direct functionalization at the C8 position can be achieved through metalation. The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl, allows for regioselective metalation at C8, and the resulting organometallic intermediate can be trapped with various electrophiles, like iodine, to yield 8-substituted quinolines. worktribe.com

Amide Nitrogen Substitutions:

The most direct method for introducing diversity is through the choice of amine during the initial amide bond formation. As previously mentioned, coupling of the parent quinoline-3-carboxylic acid with a wide range of substituted anilines or aliphatic amines generates a library of N-substituted 4-chloroquinoline-3-carboxamides. nih.gov This approach allows for the systematic exploration of the chemical space around the amide nitrogen.

Table 2: Examples of Substituent Variations on the Quinoline-3-carboxamide Scaffold

Hybrid Molecule Design

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced or dual biological activity. The this compound core and its precursors are valuable building blocks in this approach.

One common strategy is to use the reactive handles on the quinoline scaffold to attach other heterocyclic systems. For example, 2-chloroquinoline-3-carbaldehyde, a direct precursor to the corresponding carboxylic acid and carboxamide, can be used to build more complex structures. It can be incorporated into multi-component reactions to synthesize fused heterocyclic systems or linked to other moieties.

Another approach involves creating hybrids by linking the quinoline core to other pharmacologically relevant scaffolds via a flexible or rigid linker. For instance, amide-tethered hybrids have been synthesized by coupling a 4-aminoquinoline derivative (where the amino group is part of a linker) with a naphthalimide carboxylic acid. This synthesis utilizes standard amide coupling reagents like EDC and HOBt to form the final hybrid molecule. Furthermore, quinoline-sulfonamide hybrids have been prepared through a two-step process involving the acylation of an aminoquinoline with a sulfonyl chloride, followed by complexation with various metal ions.

Table 3: Examples of Hybrid Molecules Derived from Quinoline Precursors

Investigation of Biological Activities and Preclinical Therapeutic Potential of 4 Chloroquinoline 3 Carboxamide Derivatives

Anticancer Efficacy Studies

The search for novel anticancer agents has led to the exploration of various quinoline (B57606) derivatives. The 4-oxoquinoline-3-carboxamide derivatives, in particular, have been a subject of interest due to their potential as anticancer drug candidates. nih.govnih.govresearchgate.net

In Vitro Cellular Proliferation Inhibition

The cytotoxic effects of 4-chloroquinoline-3-carboxamide derivatives have been evaluated against various human cancer cell lines. A series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) demonstrated significant dose- and time-dependent cytotoxic effects on human bladder cancer cells (5637), while showing minimal impact on normal cells. nih.gov Similarly, studies on 4-oxoquinoline-3-carboxamide derivatives revealed that certain compounds exhibited significant cytotoxic activity against gastric cancer cell lines. nih.govnih.govresearchgate.net Notably, these active compounds did not show hemolytic activity when tested against blood cells, and were found to be more selective towards cancer cells compared to normal fibroblast cells. researchgate.net

Another study focused on 7-chloro-(4-thioalkylquinoline) derivatives, where a series of 78 synthetic compounds were tested for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that sulfonyl N-oxide derivatives were generally more cytotoxic to cancer cell lines than their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com Specifically, the human colorectal cancer cell lines HCT116 and HCT116p53−/−, as well as several leukemia cell lines, showed high sensitivity to some of these derivatives. mdpi.com

Novel vindoline (B23647) derivatives incorporating a phosphonium (B103445) group also demonstrated potent in vitro anticancer activity across a panel of 60 human cancer cell lines. mdpi.com One derivative, in particular, showed a mean GI50 value of 0.309 µM and was especially potent against several leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) | Human bladder cancer (5637) | Dose- and time-dependent cytotoxicity | nih.gov |

| 4-Oxoquinoline-3-carboxamide derivatives (16b, 17b) | Gastric cancer | Significant cytotoxic activity | nih.govnih.govresearchgate.net |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | Leukemia (CCRF-CEM), Colorectal (HCT116) | High cytotoxicity (IC50 in µM range) | mdpi.com |

| Phosphonium vindoline derivatives (9e) | Leukemia (RPMI-8226), various others | Potent antiproliferative (mean GI50 = 0.309 µM) | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting cell proliferation, several this compound derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. Treatment of human bladder cancer cells with 1-(7-Chloroquinolin-4-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (QTCA-1) and 1-(7-Chloroquinolin-4-yl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTCA-4) led to significant cell death, cell cycle arrest in the G0/G1 phase, and apoptosis. nih.gov Western blot analysis confirmed the binding of these compounds to both pro- and anti-apoptotic proteins. nih.gov

Similarly, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to potentiate apoptosis in cancer cells. nih.gov These compounds were shown to effectively suppress the proliferative potential of colon, pancreatic, and breast cancer cells in a concentration-dependent manner, with studies demonstrating their ability to induce apoptosis. nih.gov Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives, at concentrations five times their IC50 value, caused an accumulation of leukemia cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and induced apoptosis. mdpi.com The mechanism of action for some 4-oxoquinolines is thought to be related to the inhibition of mammalian topoisomerase II, a target for many existing antitumor agents. nih.govresearchgate.net

Preclinical In Vivo Efficacy Assessment in Disease Models

While extensive in vitro studies have been conducted, the in vivo assessment of the anticancer efficacy of this compound derivatives is less documented in the provided research. One study on phosphonium vindoline derivatives focused on in vitro anticancer screening and did not present in vivo data. mdpi.com The development of these promising in vitro candidates into agents for clinical use will necessitate thorough preclinical in vivo evaluation in relevant animal disease models to ascertain their therapeutic potential and pharmacokinetic profiles.

Antimicrobial Research

The versatile quinoline core is also central to many antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of pathogenic microbes.

Antibacterial Spectrum and Potency

Several studies have highlighted the antibacterial potential of quinoline carboxamide derivatives. A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. researchgate.netkoreascience.kr Another study reported the synthesis and evaluation of novel 3-quinolinecarboxylic acid derivatives, with some showing in vitro and in vivo antibacterial potency comparable to known agents like pefloxacin (B1679150) and norfloxacin. nih.gov

In a different study, nineteen new quinoline derivatives were synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov One of the hybrid compounds demonstrated a potent effect against most of the tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov This compound was also effective against drug-resistant strains such as MRSA and VRE with MIC values of 4–16 μg/mL. nih.gov New 7-chloroquinoline (B30040) sulphonamide derivatives also exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Activity of Selected Quinoline Carboxamide Derivatives

| Derivative Class | Bacterial Strain(s) | Potency (MIC) | Reference |

| 2-Chloroquinoline-4-carboxamides | E. coli, S. aureus | Active | researchgate.netkoreascience.kr |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | nih.gov |

| Quinolone coupled hybrid (5d) | MRSA, VRE | 4–16 μg/mL | nih.gov |

| 3-Quinolinecarboxylic acid derivatives (16, 21) | E. coli Vogel | 0.25 µg/mL | nih.gov |

| 7-Chloroquinoline sulphonamide derivatives | Gram-positive & Gram-negative bacteria | Moderate to good activity | researchgate.net |

Antimalarial Efficacy Studies

The emergence of drug-resistant malaria parasites has necessitated the development of new antimalarial agents, and quinoline derivatives have been a key focus area. Novel chloroquine (B1663885) (CQ) derivatives with modified side chains, including α,β-unsaturated amides, have been synthesized and evaluated for their antimalarial activity. nih.govresearchgate.net One such derivative, SKM13, was found to be 1.28-fold more effective than CQ against a CQ-resistant strain of Plasmodium falciparum. nih.govresearchgate.net In a mouse model, SKM13 completely inhibited the growth of Plasmodium berghei and significantly increased the survival rate of infected mice. nih.govresearchgate.net

Another series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of P. falciparum. nih.govmmv.orgresearchgate.net Optimization of the initial hit compound, which had an EC50 of 120 nM, led to molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model, with ED90 values below 1 mg/kg. nih.govmmv.orgresearchgate.net One of these compounds, DDD107498, progressed to preclinical development due to its favorable potency, selectivity, and a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2). nih.govmmv.orgresearchgate.net Furthermore, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, showed excellent in vitro activity against drug-resistant P. falciparum and was also effective in various rodent malaria models. mdpi.com

Antifungal and Antiviral Investigations

Derivatives of the quinoline scaffold have been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

Antifungal Activity: Novel fluorinated quinoline analogs have been synthesized and evaluated for their antifungal properties. mdpi.com In a study testing compounds at a concentration of 50 μg/mL, several derivatives demonstrated significant activity against various phytopathogenic fungi. mdpi.com For instance, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, while compound 2g had an 80.8% inhibition rate against Rhizoctonia solani. mdpi.com Another study focused on quinoline-based thiosemicarbazide (B42300) derivatives, where compounds QST3, QST4, and QST10 were identified as having favorable antimicrobial profiles. nih.gov The understanding that lipophilicity is a key, albeit complex, factor in antifungal activity continues to guide the design of new quinoline-based antifungals. bohrium.com

| Compound | Target Fungi | Activity (at 50 μg/mL) | Reference |

|---|---|---|---|

| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% inhibition | mdpi.com |

| 2g | Rhizoctonia solani | 80.8% inhibition | mdpi.com |

| 2f | Phytophthora capsici | 58.1% inhibition | mdpi.com |

Antiviral Activity: The antiviral potential of quinoline derivatives has been investigated against a range of viruses. In the context of the COVID-19 pandemic, a series of quinoline-3-carboxylate derivatives were studied for their activity against a SARS-CoV-2 isolate. nih.gov Molecular docking studies suggested that the most active compounds, 1j and 1o , exhibited strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov

Other studies have shown the efficacy of chloroquinolone carboxamide derivatives against Herpes Simplex Virus type 1 (HSV-1), with EC50 values ranging from 8 μM to 32 μM. nih.gov These compounds were found to inhibit the expression of the ICP27 viral protein, suggesting a different mechanism of action from currently available drugs like acyclovir. nih.gov Furthermore, 4-oxoquinoline-3-carboxamide derivatives were evaluated against Bovine herpesvirus type 5 (BoHV-5), where compound 4h proved to be a promising candidate for further development. researchgate.net Research into 4-[(quinolin-4-yl)amino]benzamide derivatives identified compound G07 as having significant activity against the H1N1 influenza virus, with an EC50 of 11.38 µM. mdpi.com Additionally, novel quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68) by targeting the viral protein VP1. nih.gov

| Compound Class/Derivative | Target Virus | Key Finding/Activity | Reference |

|---|---|---|---|

| Chloroquinolone carboxamide derivatives | Herpes Simplex Virus 1 (HSV-1) | EC50 values between 8 µM and 32 µM | nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A/WSN/33 (H1N1) | EC50 = 11.38 µM | mdpi.com |

| Quinoline-3-carboxylate (1j, 1o) | SARS-CoV-2 | Strong binding to viral protease (NSP5) | nih.gov |

| 4-Oxoquinoline-3-carboxamide (4h) | Bovine herpesvirus type 5 (BoHV-5) | EC50 = 6.0 µM | researchgate.net |

| Quinoline analogue (19) | Enterovirus D68 (EV-D68) | EC50 between 0.05 to 0.10 μM | nih.gov |

Immunomodulatory Properties and Mechanisms

Quinoline-3-carboxamide (B1254982) derivatives have demonstrated significant immunomodulatory capabilities. nih.govnih.gov These compounds have been shown to influence immune cell functions and cytokine production. nih.govpsu.edu For example, a series of novel quinoline-3-carboxamide derivatives were evaluated for their effects on spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. nih.gov

The compound Paquinimod (B609837) , a quinoline-3-carboxamide, exhibits anti-inflammatory and immunomodulatory properties. nih.gov In a mouse model of liver fibrosis, paquinimod treatment was associated with a systemic decrease in the number and activation of disease-promoting natural killer T (NKT)-II cells and a reduction in CD115+ Ly6Chi monocytes and specific macrophage populations. nih.gov Similarly, structural modifications of the antibiotic gatifloxacin (B573) at the C3 position yielded derivatives with notable immunomodulatory effects. psu.edu One such analog, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide , showed potent inhibition of T-cell proliferation (IC50 of 3.7 μg mL-1) and a powerful inhibitory effect on the oxidative burst activity of phagocytes. psu.edu These findings underscore the potential of quinoline-3-carboxamides (B1200007) to modulate immune responses, which has led to their investigation in clinical trials for autoimmune conditions.

Anti-inflammatory Investigations

The anti-inflammatory potential of this class of compounds is a significant area of research. nih.govnih.gov Many derivatives have been found to inhibit the production of key pro-inflammatory cytokines. nih.govacs.org

A study focused on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives identified compound 13a as a potent anti-inflammatory agent. nih.gov This derivative significantly inhibited the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and TNF-α in various cell lines and suppressed the activation of the NF-κB pathway. nih.gov In vivo, administration of 13a improved survival in a mouse model of LPS-induced sepsis. nih.gov Another study synthesized thirty-one 4-oxoquinoline-3-carboxamides and evaluated them for anti-inflammatory activities. nih.gov Compounds 10a, 10l, and 11g showed strong inhibitory effects on LPS-stimulated TNF-α production. nih.gov The derivative 10l also demonstrated the ability to alleviate lung inflammation in a bleomycin-induced pulmonary fibrosis model. nih.gov

The immunomodulatory compound Paquinimod also possesses anti-inflammatory properties, contributing to its therapeutic effects. nih.gov Furthermore, derivatives of gatifloxacin have been identified as potentially excellent anti-inflammatory agents, with one analog exhibiting highly potent effects on the oxidative burst activity of various phagocytes (IC50 <0.1 μg mL-1 for neutrophils). psu.edu Some quinoline-carboxylic acids have also shown appreciable anti-inflammatory affinities compared to the classical NSAID indomethacin (B1671933) in cellular models. nih.gov

| Compound | Assay/Model | Key Anti-inflammatory Effect | Reference |

|---|---|---|---|

| 13a (4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative) | LPS-induced inflammation in J774A.1, THP-1, LX-2 cells | Significantly inhibits IL-6 and TNF-α expression; Inhibits NF-κB pathway | nih.gov |

| 10a, 10l, 11g (4-oxoquinoline-3-carboxamides) | LPS-stimulated TNF-α production | Potent inhibitory effects | nih.gov |

| N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Neutrophil oxidative burst | IC50 <0.1 μg mL-1 | psu.edu |

| Paquinimod | Mouse model of liver inflammation | Reduced inflammation and fibrosis | nih.gov |

Exploration of Other Bioactivities

Inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels for the potential treatment of coronary heart disease. nih.govsemanticscholar.org A series of novel quinoline-3-carboxamide derivatives were designed and synthesized as potential CETP inhibitors. nih.govmdpi.com All the synthesized compounds showed some level of activity against CETP. nih.gov Notably, compounds substituted with 6-benzyloxy-7-methoxy groups generally possessed more potent CETP inhibitory activity. mdpi.com The derivatives 24 (a p-tolyl amide) and 26 (a t-butyl substituted amide) were the most effective, both displaying an impressive inhibitory rate of 80.1%, which was a significant improvement over a lead compound's 30% inhibition. nih.govmdpi.com

| Compound | Description | CETP Inhibitory Rate (%) | Reference |

|---|---|---|---|

| Lead Compound 1 | 2,3-dihydro-4-tetrahydroquinolone derivative | 30.0% | semanticscholar.orgmdpi.com |

| 24 | 6-benzyloxy-7-methoxy-N-(p-tolyl)quinoline-3-carboxamide | 80.1% | nih.govmdpi.com |

| 26 | N-(tert-butyl)-6-benzyloxy-7-methoxyquinoline-3-carboxamide | 80.1% | nih.govmdpi.com |

ATP-binding cassette (ABC) transporters are proteins that play a crucial role in multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic drugs out of cells. mdpi.com Modulating the activity of these transporters is a key strategy to overcome MDR. Research has identified certain quinoline derivatives as inhibitors of multiple ABC transporters, including ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP). nih.gov

A screening effort identified several quinoline derivatives as multitarget ABC transporter inhibitors. nih.gov Specifically, the quinoline and 1,2,4-oxadiazole (B8745197) derivative 26 was found to be a potent inhibitor of ABCG2, with an IC50 value of 0.540 µM. nih.gov Another compound, the quinazoline (B50416) and 1,2,4-oxadiazole derivative 21 , showed inhibitory activity against all three transporters with IC50 values of 2.64 µM (ABCB1), 5.63 µM (ABCC1), and 6.27 µM (ABCG2). nih.gov These findings highlight the potential of the quinoline scaffold in developing agents that can reverse multidrug resistance in cancer therapy.

| Compound | Compound Class | Target Transporter | Activity (IC50) | Reference |

|---|---|---|---|---|

| 21 | Quinazoline and 1,2,4-oxadiazole derivative | ABCB1 | 2.64 µM | nih.gov |

| ABCC1 | 5.63 µM | |||

| ABCG2 | 6.27 µM | |||

| 26 | Quinoline and 1,2,4-oxadiazole/indole derivative | ABCG2 | 0.540 µM | nih.gov |

Elucidation of Molecular Mechanisms of Action for 4 Chloroquinoline 3 Carboxamide Analogues

Identification and Characterization of Molecular Targets

The therapeutic potential of 4-chloroquinoline-3-carboxamide analogues is largely attributed to their ability to interact with and modulate the function of various molecular targets, primarily protein kinases and DNA.

Protein Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, Axl, CK2)

Derivatives of the quinoline-3-carboxamide (B1254982) core have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.

One notable area of research has been the development of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives as potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. One of the most promising compounds in this series, 9im , demonstrated a high binding affinity for the Axl protein with a dissociation constant (Kd) of 2.7 nM and potently inhibited its kinase function with an IC50 value of 4.0 nM. nih.gov This compound exhibited significant selectivity for Axl when screened against a large panel of other kinases. nih.gov

While specific inhibitory data for this compound against Epidermal Growth Factor Receptor (EGFR) is not extensively documented, related quinoline (B57606) derivatives have shown activity. For instance, certain bis-thiohydantoin derivatives have demonstrated EGFR inhibitory activity with IC50 values ranging from 90 nM to 178 nM. helsinki.fi

Similarly, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been a focus. While direct IC50 values for this compound are scarce, other quinoxaline (B1680401) and furopyrimidine-based derivatives have shown potent VEGFR-2 inhibition. nih.govnih.gov For example, a series of piperazinylquinoxaline-based derivatives were found to inhibit VEGFR-2 kinase at sub-micromolar concentrations, with the most potent compound exhibiting an IC50 of 0.192 µM. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) derivatives reported a highly potent inhibitor of VEGFR-2 with an IC50 of 21 nM. nih.gov

Information regarding the direct inhibition of Casein Kinase 2 (CK2) by this compound analogues is not prominent in the reviewed literature.

Table 1: Protein Kinase Inhibition by 4-Quinoline-3-carboxamide Analogues

| Compound/Analogue Class | Target Kinase | Inhibition Data (IC50/Kd) |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide (e.g., 9im) | Axl | Kd: 2.7 nM, IC50: 4.0 nM nih.gov |

| Piperazinylquinoxaline derivatives | VEGFR-2 | IC50: 0.192 µM (most potent) nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | IC50: 21 nM (most potent) nih.gov |

| Bis-thiohydantoin derivatives | EGFR | IC50: 90 nM - 178 nM helsinki.fi |

DNA Intercalation and Synthesis Impairment

The quinoline ring system, a core component of these compounds, is known for its ability to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on 4-oxoquinoline analogues have suggested that their anticancer activity may stem from the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology. nih.gov These analogues are believed to bind between DNA base pairs, preventing their proper stacking and obstructing the re-ligation of the DNA strands cleaved by the enzyme. nih.gov

In-silico analyses of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have further supported this mechanism, indicating that these molecules can bind to the minor groove of the DNA duplex, particularly in the A/T-rich regions. nih.gov The interactions are thought to involve hydrogen bonding between the compound and the DNA base pairs, leading to the stabilization of the drug-DNA complex. nih.gov This interference with DNA structure and function is a plausible mechanism for the observed impairment of DNA synthesis.

Other Enzyme or Receptor Interactions

Beyond protein kinases and DNA, this compound analogues have been found to interact with other enzymes and receptors.

A series of 4-(phenylamino)quinoline-3-carboxamides were identified as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov The most potent compound in this series, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide, exhibited reversible and K+-competitive inhibition of the enzyme. nih.gov

Furthermore, derivatives of 4-quinolone-3-carboxamide have been explored as ligands for cannabinoid receptors. Specifically, a series of 6-substituted 4-quinolone-3-carboxamides were found to be highly selective ligands for the cannabinoid-2 (CB2) receptor, with some compounds displaying Ki values in the low nanomolar to sub-nanomolar range.

Modulation of Intracellular Signaling Pathways

By targeting key molecules like protein kinases, this compound analogues can exert significant influence over various intracellular signaling pathways that are often dysregulated in disease states.

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. There is evidence that quinoline derivatives can modulate this pathway. While specific studies on this compound are limited, the broader class of quinoline compounds has been shown to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, including the prevention of the degradation of IκB proteins, which sequester NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus where it would activate target gene expression.

Mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-Kinase (PI3K)/AKT Pathways

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. nih.govmdpi.commdpi.comresearchgate.net Dysregulation of this pathway is a common feature in many cancers. nih.govmdpi.commdpi.comresearchgate.net The synthesis of various quinoline-containing compounds has been aimed at inhibiting components of this pathway. nih.gov For instance, research has commenced with 6-bromo-3-carboethoxy-4-chloro-quinoline to produce derivatives that target this signaling cascade. nih.gov The PI3K/Akt pathway can be activated by various upstream signals, and its hyperactivation is linked to tumorigenesis. nih.govmdpi.commdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. While direct evidence for "this compound" is not available, studies on the broader class of quinoline and quinolone carboxamides suggest potential interactions with protein kinases, which are central components of the MAPK pathway. A recent review highlighted that various quinoline and quinolone carboxamide derivatives have been identified as potent anticancer agents, with some exerting their effects through the inhibition of protein kinases. This suggests that the this compound scaffold may serve as a basis for the development of novel kinase inhibitors targeting the MAPK pathway.

Cellular Processes and Phenotypic Effects

The interaction of small molecules with cellular machinery can lead to a range of phenotypic outcomes. Research into analogues of this compound has revealed significant effects on fundamental cellular processes.

Lysosomal Function Perturbation

Currently, there is no specific information in the reviewed scientific literature detailing the direct effects of this compound or its close analogues on lysosomal function.

Gene Expression and Cellular Metabolism Modulation

Analogues of this compound have been shown to significantly modulate gene expression and cellular metabolism, primarily in the context of cancer. A notable example is the quinoline-3-carboxamide analogue, Tasquinimod. This compound has been documented to function as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). nih.govunifr.ch By binding to HDAC4, Tasquinimod disrupts the formation of the HDAC4/NCoR1/HDAC3 complex. nih.govunifr.ch This disruption, in turn, interferes with the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govunifr.ch This modulation of gene expression is crucial for the survival of cancer cells in the challenging tumor microenvironment. nih.govunifr.ch

Another class of related compounds, the 4-quinolone-3-carboxamides, has also demonstrated the ability to impact cellular metabolism. One study revealed that a representative compound from this series could induce the accumulation of Reactive Oxygen Species (ROS), leading to apoptosis in colorectal cancer cells through a p53/Bax-independent mechanism. This highlights a distinct mechanism of modulating cellular processes that can lead to cancer cell death.

Strategies for Overcoming Drug Resistance Mechanisms

The development of drug resistance is a major obstacle in cancer therapy. Research into quinoline-3-carboxamide analogues has provided insights into strategies to circumvent these resistance mechanisms. In the case of Tasquinimod, while effective, dose-limiting side effects have been observed, which can be considered a form of therapeutic resistance. nih.gov A key strategy to overcome this has been the development of third-generation analogues with an improved therapeutic index. nih.gov For instance, the analogue ESATA-20 was identified through screening a library of Tasquinimod derivatives. unifr.ch This compound exhibits significantly lower agonism for the Aryl Hydrocarbon Receptor (AHR), which is associated with off-target side effects, while demonstrating greater potency against prostate cancer patient-derived xenografts. unifr.ch This approach of rationally designing analogues with improved on-target activity and reduced off-target effects represents a viable strategy for overcoming limitations and potential resistance to this class of compounds.

Structure Activity Relationship Sar and Rational Drug Design of 4 Chloroquinoline 3 Carboxamide Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 4-chloroquinoline-3-carboxamide analogues is profoundly influenced by the nature and position of various substituents on the quinoline (B57606) ring system. Systematic investigations have revealed critical insights into how different chemical modifications modulate the potency and efficacy of these compounds.

A crucial element for the biological activity of certain quinoline derivatives is the presence of a chlorine atom. eurochlor.org Its introduction into a molecule can significantly enhance its intrinsic biological activity. eurochlor.org The carboxamide group at the 3-position is another key feature, as it provides hydrogen-bonding capabilities that can be crucial for target binding.

In a series of 4-oxoquinoline-3-carboxamide derivatives, the replacement of a 3-carboxyl ester group with a 3-carboxylic acid or 3-carboxamide led to a loss of antimalarial activity. nih.gov Conversely, in another study on quinoline-4-carboxamides, modifying the substituents at the R3 position by introducing moieties like 4-morpholinopiperidine (B1299061) resulted in improved potency and ligand efficiency. nih.gov Specifically, small heterocyclic groups such as 4-amino-3-methyloxazole and N-methylpiperazine at the R3 position were not well-tolerated. nih.gov

Furthermore, studies on quinoline carboxylic acid analogues have identified three critical regions for their inhibitory activity against dihydroorotate (B8406146) dehydrogenase: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, which necessitates a carboxylic acid or its salt; and the benzo portion of the quinoline ring, where appropriate substitutions are needed. nih.gov

The following table summarizes the effects of different substituents on the biological activity of quinoline analogues based on various studies.

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

| 4-Oxo-3-carboxyl quinolones | Replacement of 3-carboxyl ester with 3-carboxylic acid or amide | Abolished antimalarial activity | nih.gov |

| Quinoline-4-carboxamides | Introduction of 4-morpholinopiperidine at R3 | Improved potency and ligand efficiency | nih.gov |

| Quinoline-4-carboxamides | Introduction of 4-amino-3-methyloxazole or N-methylpiperazine at R3 | Not tolerated, decreased activity | nih.gov |

| Quinoline carboxylic acids | Bulky hydrophobic substituents at C(2) | Necessary for dihydroorotate dehydrogenase inhibition | nih.gov |

| Quinoline carboxylic acids | Carboxylic acid or salt at C(4) | Strict requirement for dihydroorotate dehydrogenase inhibition | nih.gov |

Design Principles for Enhanced Potency and Selectivity

Rational drug design relies on established principles to guide the modification of a lead compound to enhance its potency and selectivity. bbau.ac.in For this compound analogues, several key strategies have been employed.

One primary approach is the optimization of substituents to improve interactions with the biological target. For instance, in the development of antimalarial quinoline-4-carboxamides, replacing a tolyl substituent with various primary and secondary amines led to decreased lipophilicity and improved solubility and metabolic stability. nih.gov The introduction of a 4-morpholinopiperidine moiety, in particular, enhanced both potency and ligand efficiency. nih.gov

Another important principle is the consideration of the three-dimensional structure of the target protein. By identifying the active site and understanding the key interaction points, medicinal chemists can design molecules that fit more precisely and bind with higher affinity. bbau.ac.in This can involve creating a 3D model of the receptor and docking potential ligands to predict their binding modes. bbau.ac.in

In the context of anticancer agents, a series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity. nih.govnih.gov Derivatives with specific substitutions demonstrated significant activity against gastric cancer cell lines while showing no activity against normal cell lines, highlighting the potential for achieving selectivity. nih.govnih.gov The mechanistic evaluation of these compounds can provide further insights for designing more potent and selective agents. nih.govnih.gov

The development of third-generation quinoline-3-carboxamide (B1254982) analogues like Tasquinimod has also benefited from these design principles. By creating analogues that retain on-target activity (HDAC4 inhibition) while reducing off-target effects (AHR binding), researchers aim to enhance the therapeutic index. nih.govnih.gov This involves a careful selection of substituents to modulate the compound's interaction with different biological targets. nih.govnih.gov

Analysis of Ligand Efficiency Metrics in Lead Optimization

During the lead optimization phase of drug discovery, several metrics are used to assess the quality of compounds beyond just their potency. nih.gov Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical parameters that help guide the selection of promising candidates. wikipedia.orgsciforschenonline.org

Ligand efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It provides an indication of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it suggests a more optimal interaction with the target. researchgate.net It is often recommended that the LE value should be maintained above 0.3 during lead optimization. sciforschenonline.org

Lipophilic ligand efficiency (LLE), calculated as the difference between the negative logarithm of potency (pIC50 or pKi) and the logarithm of the partition coefficient (logP or logD), assesses the balance between potency and lipophilicity. sciforschenonline.org High lipophilicity can lead to issues such as poor solubility and off-target toxicity. sciforschenonline.org Therefore, a higher LLE value is preferred, indicating that the potency is not solely driven by an increase in lipophilicity. sciforschenonline.org

In the optimization of quinoline-4-carboxamide derivatives as antimalarial agents, these metrics were instrumental. The initial hit compound had a high clogP and poor metabolic stability. nih.gov By systematically modifying the substituents, researchers were able to improve both potency and LLE. For example, the introduction of a 4-morpholinopiperidine moiety led to a compound with an EC50 of 0.15 µM and an LLE of 4.2. nih.gov

The table below provides a conceptual overview of how ligand efficiency metrics are used in lead optimization.

| Metric | Formula | Significance in Lead Optimization | Reference |

| Ligand Efficiency (LE) | LE = 1.4(−log IC50)/N | Measures binding efficiency per heavy atom; higher values indicate better binding quality. | wikipedia.org |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Balances potency and lipophilicity; higher values are desirable to avoid "molecular obesity." | sciforschenonline.org |

These metrics serve as valuable tools for medicinal chemists, enabling them to make more informed decisions during the iterative process of lead optimization and to select compounds with a higher probability of success in later stages of drug development. nih.govnih.gov

Conformational Analysis and Pharmacophore Elucidation

Understanding the three-dimensional structure and the key chemical features responsible for biological activity is paramount in rational drug design. Conformational analysis and pharmacophore elucidation are two powerful computational techniques used to achieve this understanding for this compound analogues.

Conformational Analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. This is crucial because the biologically active conformation, the one that binds to the target receptor, may not be the lowest energy conformation in solution. For example, in the development of CB1 receptor antagonists, computer-assisted conformational analysis of imidazole (B134444) and oxazole (B20620) bioisosteres of a dihydropyrazole lead compound provided direct clues about the loss of activity without the need for complex docking simulations. nih.gov

Pharmacophore Elucidation aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to exert a specific biological effect. This model can then be used as a template to design new molecules with similar or improved activity. For instance, in the study of quinoxaline (B1680401) derivatives as anticancer agents, identifying the essential linkers and substituents, such as the necessity of an NH linker at the third position and a benzoxazole (B165842) moiety at the second position, helps in defining the pharmacophore for activity. mdpi.com

The chemical shifts observed in NMR spectroscopy can also provide insights into the conformation and electronic environment of the molecule. In a study of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the chemical shifts of H-5 and H-8 were influenced by the substituent at C-6, which in turn affected the chemical shifts of C-5 and C-7. dntb.gov.ua This information, combined with single-crystal X-ray diffraction data, helps in building a comprehensive picture of the molecule's structure. dntb.gov.ua

By combining these computational and experimental techniques, researchers can develop a robust understanding of the structural requirements for the biological activity of this compound analogues, which is essential for the design of new and more effective therapeutic agents.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is exchanged for another with similar physical or chemical properties to enhance the compound's potency, selectivity, pharmacokinetic profile, or to reduce toxicity. spirochem.comdrughunter.com This approach has been effectively applied to the this compound scaffold and its analogues.

A classic example of bioisosteric replacement is the substitution of a carboxylic acid with a tetrazole group, which can improve metabolic stability and oral bioavailability. drughunter.com While not directly a this compound, the principle is widely applicable. In the context of the carboxamide group itself, heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) can be used as bioisosteres to mimic the hydrogen bonding properties of the amide while improving metabolic stability and pharmacokinetic profiles. drughunter.com

In the development of anti-inflammatory agents, bioisosteric replacement of a carbon atom with a sulfur atom in a condensed quinazoline (B50416) system led to a significant change in biological activity. nih.gov This highlights that even subtle changes can have a profound impact on the molecule's interaction with its biological target. nih.gov

The replacement of a hydrogen atom with deuterium (B1214612) is another conservative bioisosteric strategy that can modulate metabolism by taking advantage of the kinetic isotope effect. cambridgemedchemconsulting.com This can lead to a reduced rate of metabolism if the C-H bond is broken in the rate-determining step of the metabolic pathway. cambridgemedchemconsulting.com

The following table presents some common bioisosteric replacements relevant to the functional groups found in or related to this compound analogues.

| Original Functional Group | Bioisosteric Replacement(s) | Potential Advantages | Reference |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Improved metabolic stability, enhanced potency, better oral bioavailability | drughunter.com |

| Amide | Triazole, Imidazole, Oxadiazole, Oxazole | Enhanced metabolic stability, improved pharmacokinetic profile | drughunter.com |

| Hydrogen | Deuterium | Reduced rate of metabolism (kinetic isotope effect) | cambridgemedchemconsulting.com |

| Carbon | Sulfur | Altered biological activity and target interaction | nih.gov |

| Phenyl | Pyridyl, Thiophene | Modified physicochemical properties and target interactions | cambridgemedchemconsulting.com |

The successful application of bioisosteric replacement strategies requires a deep understanding of the SAR of the compound series and the specific goals of the optimization program. It is a powerful tool that allows medicinal chemists to fine-tune the properties of a lead molecule to create a viable drug candidate. spirochem.com

Computational Chemistry and Molecular Modeling in 4 Chloroquinoline 3 Carboxamide Research

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the strength of the interaction. In the context of 4-chloroquinoline-3-carboxamide research, docking studies have been instrumental in identifying potential biological targets and elucidating the key binding interactions that drive their activity.

Derivatives of quinoline-3-carboxamide (B1254982) have been investigated as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.com Molecular docking studies have shown that the quinoline (B57606) nitrogen is crucial for binding to the hinge region of these kinases, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.com For instance, in a study targeting ataxia telangiectasia mutated (ATM) kinase, a member of the PIKK family, several quinoline-3-carboxamide derivatives were docked not only with ATM but also with related kinases like ATR, DNA-PKcs, mTOR, and PI3Kγ to assess their selectivity. mdpi.com The docking scores indicated that the molecules generally exhibited a stronger binding affinity for ATM compared to the other kinases. mdpi.com Notably, compound 6f displayed the highest docking score against ATM. mdpi.com

Similarly, in the pursuit of new anticancer agents, novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives were synthesized and their potential was evaluated through molecular docking. chula.ac.th These studies revealed interactions of the most potent compound, 6j , with the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. chula.ac.th

Furthermore, 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives have been explored as inhibitors of β-secretase (BACE-1), a key enzyme in Alzheimer's disease. nih.gov Docking studies supported the design of a library of these derivatives, leading to the identification of potent analogs. nih.gov In another study, 4-oxoquinoline-3-carboxamide derivatives were investigated as potential anticancer agents by targeting topoisomerase II. nih.gov Docking simulations showed that the carbonyl group in the heterocyclic ring of compound 16b and the same ring in compound 17b form hydrogen bonds with the GLN778 residue of the enzyme. nih.gov

The table below summarizes key molecular docking studies involving quinoline-carboxamide derivatives.

| Compound/Derivative Class | Target Protein(s) | Key Findings |

| Quinoline-3-carboxamides (B1200007) | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | Preferential binding to ATM kinase; quinoline nitrogen interacts with the hinge region. |

| 2-(3-chlorophenyl) quinoline-4-carboxamides | Human carbonic anhydrase I, Protein kinase A, Kinesin spindle protein | Identified key interactions of the most potent analog. |

| 4-Oxo-1,4-dihydro-quinoline-3-carboxamides | BACE-1 | Guided the design of potent inhibitors. |

| 4-Oxoquinoline-3-carboxamides | Topoisomerase II | Carbonyl group forms hydrogen bonds with GLN778 residue. |

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-target complexes over time. These simulations provide insights into the stability of the binding pose predicted by docking studies and can reveal important conformational changes in both the ligand and the protein upon binding.

In the study of quinoline-3-carboxamide derivatives as ATM kinase inhibitors, MD simulations were performed on the complex of the most promising compound, 6f , with ATM, ATR, DNA-PKcs, mTOR, and PI3Kγ. mdpi.com The simulations, conducted for 100 nanoseconds, confirmed the stability of the protein-ligand complexes. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand trajectories indicated that the secondary structure of the protein remained stable throughout the simulation. mdpi.com

Similarly, MD simulations are increasingly being used to study the interactions of various quinoline derivatives with their targets. For instance, simulations have been employed to understand the stability and flexibility of 4-aminoquinoline (B48711) imidazole (B134444) analogues against Plasmodium falciparum 3D7 protein. researchgate.net These studies help in elucidating how structural modifications affect the dynamic stability of the ligand-protein complex. researchgate.net

MD simulations have also been utilized in the diversification of the chloroquinoline scaffold against the SARS-CoV-2 main protease (Mpro). researchgate.net After identifying promising ligands through virtual screening and docking, MD simulations were run for 100 ns to assess the stability of the ligand-receptor complexes. researchgate.net The results helped in identifying molecules that maintained stable interactions with key residues like GLU143, THR26, and HIS41. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the efficacy of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

A study on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives as anticancer agents involved the development of both atom-based and field-based 3D-QSAR models. researchgate.net A dataset of forty-two derivatives was used to build the models. The best atom-based 3D-QSAR model yielded a good cross-validation correlation coefficient (Q²) of 0.5715 for the test set and a correlation coefficient (R²) of 0.8704 for the training set. researchgate.net The field-based QSAR model also showed good statistical significance with a Q² of 0.5697 for the test set and an R² of 0.817 for the training set. researchgate.net These models provide valuable insights for designing new derivatives with enhanced anticancer activity. researchgate.net

In a broader context, multi-target QSAR (mt-QSAR) models have been developed to design inhibitors against proteins from diverse pathogenic parasites. nih.gov These models help in identifying chemical features that are crucial for activity against multiple targets, a desirable characteristic for combating drug resistance. nih.gov

The development of a QSAR model for novel 4-aminoquinoline imidazole analogues against chloroquine-resistant P. falciparum strains also demonstrated good predictive power, with an R² value of 0.9180 and a predictive R² of 0.8276. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These calculations are crucial for understanding the fundamental properties of this compound and its derivatives, which in turn can be correlated with their biological activity.

DFT calculations have been used to rationalize the regioselective metalation of 7-chloroquinolines, which are precursors for various functionalized quinolines. worktribe.com By computing the pKa values of the aromatic hydrogens, researchers could predict the most acidic proton, thus explaining the observed regioselectivity in chemical reactions. worktribe.com

In the study of quinoline and quinazoline (B50416) derivatives, quantum chemical calculations were performed using the Gaussian 03 program package with the B3LYP functional and 6-311++G(d,p) basis set to fully optimize the structures of reactants, transition states, and products. researchgate.net These calculations are essential for understanding reaction mechanisms and predicting the stability of different chemical species. researchgate.net The use of quantum chemistry is becoming increasingly important in metabolomics for the in silico generation of reference libraries, which aids in the identification of small molecules in complex biological samples. osti.govnih.gov

Virtual Screening Approaches for Novel Scaffold Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is highly effective for discovering novel chemical scaffolds that can serve as starting points for drug discovery programs.

A structure-based virtual screening approach was employed to identify structurally modified ligands of the chloroquinoline scaffold with improved properties against the SARS-CoV-2 main protease. researchgate.net Starting with a large library of 231,456 structurally modified compounds, a series of filtering steps, including Lipinski's rule of five and molecular docking, narrowed down the candidates. researchgate.net This process ultimately led to the identification of three molecules with superior interactions and stability with the target protein. researchgate.net

In another example, a collaborative virtual screening effort, the NTD Drug Discovery Booster, was used to explore the chemical space around a high-throughput screening hit for Trypanosoma cruzi. lshtm.ac.uk This in silico screening across multiple proprietary databases helped in identifying novel 2-aryl-4-aminoquinazoline series with in vivo efficacy. lshtm.ac.uk

Virtual screening of quinazolinone derivatives has also been performed to identify potent cholinesterase inhibitors for Alzheimer's disease. researchgate.net This approach, combined with predictions of drug-likeness and pharmacokinetic properties, helps in prioritizing compounds for synthesis and biological evaluation. researchgate.net

Lead Optimization Strategies for 4 Chloroquinoline 3 Carboxamide Lead Compounds

Iterative Chemical Manipulation and Functional Group Modification

Iterative chemical manipulation is a cornerstone of lead optimization, involving systematic modifications of a lead compound to understand and improve its biological activity. nih.govpharmafeatures.com For the 4-chloroquinoline-3-carboxamide core, this process focuses on exploring the structure-activity relationships (SAR) by altering functional groups at various positions on the quinoline (B57606) ring and the carboxamide side chain.

Researchers have synthesized libraries of functionalized quinolines by introducing different substituents at the C-4 position of the quinoline core. worktribe.com For instance, the synthesis of 4-(phenylamino)quinoline-3-carboxamides involves the condensation of various aniline (B41778) derivatives with N-substituted 4-chloroquinoline-3-carboxamides. nih.gov This approach allows for the exploration of a wide chemical space around the core structure.

Key modifications often involve:

Substitution on the carboxamide nitrogen: Introducing different alkyl or aryl groups on the amide nitrogen can significantly influence the compound's properties. For example, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide was identified as a potent inhibitor of gastric H+/K+-ATPase. nih.gov

Modification of the quinoline ring: The chloro-substituent at the C-4 position is often a key site for modification. Nucleophilic displacement reactions can be used to introduce various functional groups. nih.gov Additionally, modifications at other positions, such as C-6 and C-7, have been shown to be crucial for activity. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, a hydroxyl group has been used as a suitable bioisostere for an amino group in some quinoline derivatives, leading to compounds with interesting antiproliferative properties. worktribe.com

The synthesis of these new analogs often employs multi-step reaction sequences. A common starting point is 4(1H)-quinolinone-3-carboxylic acid, which can be treated with thionyl chloride to yield the reactive N-substituted this compound intermediate. nih.gov Another versatile building block is 2-chloroquinoline-3-carbaldehyde, which can be used to construct a variety of fused and substituted quinoline systems. nih.govrsc.org These iterative cycles of synthesis and biological testing are fundamental to refining the lead compound into a drug candidate. nih.gov

Improvement of Target Selectivity and Potency

A primary goal of lead optimization is to enhance the potency of a compound against its intended biological target while minimizing off-target effects, thereby improving its selectivity. danaher.compharmafeatures.com For this compound derivatives, this is achieved through targeted structural modifications based on established structure-activity relationships (SAR).

Systematic alterations to the scaffold allow researchers to map how each part of the molecule interacts with the target protein. pharmafeatures.com For example, in the development of quinoline-4-carboxamides as antimalarial agents, initial hits suffered from poor metabolic stability and high lipophilicity. nih.gov Optimization efforts focused on modifying substituents at different positions of the quinoline ring (R1, R2, and R3).

Table 1: Example of SAR for Antimalarial Quinoline-4-carboxamides

Data derived from research on quinoline-4-carboxamides, illustrating the impact of strategic modifications. nih.gov

Similarly, in the design of quinoline-3-carboxamide (B1254982) derivatives as Cholesteryl Ester Transfer Protein (CETP) inhibitors, substitutions at the C-6 and C-7 positions of the quinoline ring were found to be critical. nih.gov Compounds with bulky 6-benzyloxy-7-methoxy groups showed significantly better activity, suggesting these groups fit well into a large hydrophobic pocket of the CETP enzyme. nih.gov

Molecular docking studies are often employed to rationalize these findings and guide further modifications. nih.govmdpi.com By simulating the binding of different analogs to the active site of a target enzyme, such as PI3K or DNA damage and response (DDR) kinases, researchers can predict which modifications are likely to enhance binding affinity and selectivity. nih.govmdpi.com For quinoline-3-carboxamides (B1200007) designed as ATM kinase inhibitors, docking studies revealed that although related kinases have similar sequences, the specific interacting residues were not in the conserved region, which explains the observed selectivity. mdpi.com

Prodrug Design to Optimize Pharmacological Properties

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. slideshare.netresearchgate.net This strategy is employed to overcome undesirable properties of a drug, such as poor solubility, low stability, or inadequate absorption. slideshare.net For this compound derivatives, prodrug approaches can enhance their therapeutic potential.

Carrier-linked prodrugs are formed by covalently attaching the active drug to an inert carrier molecule. firsthope.co.inresearchgate.net This bond is designed to be cleaved in vivo, releasing the active drug. researchgate.net The carrier is chosen to impart desirable properties to the drug, such as increased water solubility or improved transport across biological membranes. slideshare.net

A common approach is the formation of ester prodrugs. For example, a phenol (B47542) group on a complex benzotriazine molecule, which includes a 4-chloro-phenyl moiety, was esterified to create various prodrugs. nih.gov Specifically, benzoyl esters were found to have good thermal stability and were readily hydrolyzed to the active parent compound. This strategy was developed to improve the concentration of the active drug at the back of the eye after topical administration for treating age-related macular degeneration. nih.gov The linkage between the drug and carrier can be an ester, amide, or carbamate, among others. researchgate.net

Bioprecursor prodrugs are inactive compounds that are converted to the active drug through metabolic processes, typically oxidation or reduction. slideshare.netresearchgate.netfirsthope.co.in Unlike carrier-linked prodrugs, this transformation often involves modifying the active drug itself rather than attaching a separate carrier. researchgate.net

The design of bioprecursors relies on understanding the metabolic pathways in the body. For instance, N-alkoxyquinoline prodrugs can be designed to release the parent quinoline drug upon one-electron reduction, a process that can be triggered under specific conditions like the hypoxic environment of tumors. researchgate.netrsc.org This reductive activation can initiate a chain reaction, leading to a high local concentration of the active drug. researchgate.netrsc.org

The release of the active drug from its prodrug form is a critical step, which can be triggered by either enzymatic or non-enzymatic mechanisms.

Enzymatic Activation: This is the most common activation pathway, relying on the action of specific enzymes that are abundant in the body or at the target site. researchgate.netresearchgate.net Esterases, for example, are widely distributed enzymes that hydrolyze ester linkages in carrier-linked prodrugs. firsthope.co.in Reductases are another class of enzymes that can activate prodrugs through one-electron reduction, a mechanism particularly useful for targeting hypoxic tumor cells. nih.gov For instance, cytochrome P450 reductase can activate certain prodrugs under hypoxic conditions. nih.gov

Non-Enzymatic Activation: This type of activation occurs through chemical reactions, such as hydrolysis, without the involvement of enzymes. researchgate.net The stability of the prodrug is designed so that it remains intact until it reaches a specific physiological environment (e.g., the low pH of the stomach or the target tissue), where it undergoes chemical cleavage to release the active drug. researchgate.net The development of quinoline-based N-oxide prodrugs that can be activated by X-ray-induced water radiolysis is an example of a non-enzymatic, externally triggered activation strategy. researchgate.net

Scaffold Hopping and Analog Development for Diverse Biological Applications

Scaffold hopping is an advanced strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a chemically different but functionally equivalent scaffold. nih.govnih.gov This approach aims to identify novel drug candidates with improved properties, such as better potency, reduced toxicity, or a different intellectual property profile. nih.govnih.gov

For quinoline-based compounds, scaffold hopping has been used to discover new classes of bioactive molecules. In one study, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of an antituberculosis drug candidate was replaced with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This led to a new series of compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains, likely by inhibiting the same cytochrome bc1 complex target. nih.gov Conversely, the 1H-pyrrolo[3,2-c]quinoline scaffold in a serotonin (B10506) receptor ligand was replaced with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide, which successfully changed the compound's functional activity from a neutral antagonist to an inverse agonist. nih.gov

The versatile 4-quinolone-3-carboxamide framework itself serves as a template for developing analogs with a wide range of biological applications. nih.gov This scaffold, which combines the recognized therapeutic potential of the quinolone core with the versatile binding capabilities of the carboxamide group, has been explored for various activities. nih.gov Research has demonstrated its potential in developing:

Anticancer agents: Quinoline derivatives have shown activity against various cancer cell lines, and hybrids of quinoline with other pharmacophores like benzenesulfonamide (B165840) have been synthesized to create novel anticancer agents that may act by inhibiting enzymes like PI3K. nih.govnih.gov

Antimicrobial agents: The quinoline core is famous for its antibacterial properties, tracing back to nalidixic acid. nih.gov Modern derivatives are being developed to combat resistant bacterial strains. nih.govresearchgate.net

Antiparasitic agents: Derivatives of the related 4-aminoquinoline (B48711) are mainstays in malaria treatment, and optimization of the quinoline-carboxamide scaffold continues to yield potent antimalarial candidates. nih.govnih.gov

Enzyme inhibitors: The structural features of quinoline-3-carboxamides make them effective inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrases. nih.govmdpi.comnih.gov

This continuous development of analogs, guided by strategies like scaffold hopping, ensures that the therapeutic potential of the this compound chemical space is thoroughly explored for a multitude of diseases. nih.gov

Table of Compounds Mentioned

Concluding Remarks and Future Research Trajectories for 4 Chloroquinoline 3 Carboxamide

Current Challenges and Opportunities in Quinoline-Based Drug Discovery